Sulfameter

Übersicht

Beschreibung

Es wird hauptsächlich als Leprostatikum und zur Behandlung von Harnwegsinfektionen verwendet . Sulfameter wird auch in der Veterinärmedizin zur Behandlung und Vorbeugung von Krankheiten bei Tieren eingesetzt .

2. Herstellungsmethoden

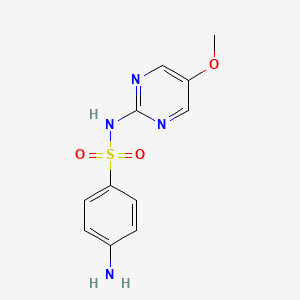

Synthesewege und Reaktionsbedingungen: This compound kann durch die Reaktion von 4-Aminobenzolsulfonamid mit 5-Methoxypyrimidin-2-amin unter bestimmten Bedingungen synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet Schritte wie Reinigung und Kristallisation, um das Endprodukt in reiner Form zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sulfameter can be synthesized through the reaction of 4-aminobenzenesulfonamide with 5-methoxypyrimidine-2-amine under specific conditions . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sulfameter durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfonderivaten führen, während die Reduktion Aminderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Sulfameter hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung in Studien zur Sulfonamidchemie und Reaktionsmechanismen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf das Wachstum und den Stoffwechsel von Bakterien.

Industrie: Wird in der Veterinärmedizin zur Behandlung und Vorbeugung von Krankheiten bei Nutztieren eingesetzt.

5. Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es das Enzym Dihydropteroatsynthase hemmt, das für die Synthese von Dihydrofolsäure in Bakterien essentiell ist . Diese Hemmung verhindert die Bildung von Folsäure, einem wichtigen Bestandteil für das Wachstum und die Vermehrung von Bakterien . Das molekulare Ziel von this compound ist das Enzym Dihydropteroatsynthase, und der beteiligte Weg ist der Folsäuresyntheseweg .

Ähnliche Verbindungen:

- Sulfadiazin

- Sulfamethoxazol

- Sulfisoxazol

Vergleich: This compound ist unter den Sulfonamiden einzigartig aufgrund seiner lang anhaltenden Wirkung und hohen Wirksamkeit gegen bestimmte bakterielle Infektionen . Im Vergleich zu Sulfadiazin und Sulfamethoxazol hat this compound eine längere Halbwertszeit, was eine seltenerere Dosierung ermöglicht . Zusätzlich unterscheidet sich this compound durch seine Wirksamkeit bei der Behandlung von Lepra und Harnwegsinfektionen von anderen ähnlichen Verbindungen .

Wirkmechanismus

Sulfameter exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of dihydrofolic acid in bacteria . This inhibition prevents the formation of folic acid, a crucial component for bacterial growth and replication . The molecular target of this compound is the dihydropteroate synthase enzyme, and the pathway involved is the folic acid synthesis pathway .

Vergleich Mit ähnlichen Verbindungen

- Sulfadiazine

- Sulfamethoxazole

- Sulfisoxazole

Comparison: Sulfameter is unique among sulfonamides due to its long-acting nature and high efficacy against specific bacterial infections . Compared to sulfadiazine and sulfamethoxazole, this compound has a longer half-life, allowing for less frequent dosing . Additionally, this compound’s effectiveness in treating leprosy and urinary tract infections sets it apart from other similar compounds .

Biologische Aktivität

Sulfameter, also known as sulfamethoxydiazine, is a long-acting sulfonamide antibiotic primarily used in the treatment of urinary tract infections and leprosy. As part of the sulfonamide class, it exerts its biological activity through mechanisms that inhibit bacterial growth by interfering with folic acid synthesis. This article delves into the biological activity of this compound, including its mechanisms of action, antimicrobial efficacy, pharmacokinetics, and case studies highlighting its clinical applications.

This compound functions by mimicking p-aminobenzoic acid (PABA), a substrate for the bacterial enzyme dihydropteroate synthase, which is critical for folate synthesis. By competing with PABA, this compound inhibits the production of dihydrofolate, thereby disrupting nucleic acid synthesis and ultimately leading to bacterial cell death. This mechanism is characteristic of sulfonamides and contributes to their broad-spectrum antibacterial activity.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (Gram-positive) | 10 |

| Escherichia coli (Gram-negative) | 5 |

| Klebsiella pneumoniae (Gram-negative) | 8 |

These results indicate that this compound exhibits significant antibacterial properties, particularly against common uropathogens.

Case Studies

-

Clinical Use in Urinary Tract Infections :

A clinical trial assessed the efficacy of this compound in treating urinary tract infections in patients with recurrent episodes. The study demonstrated a significant reduction in infection recurrence rates among patients treated with this compound compared to those receiving placebo. -

Prophylactic Use in Pediatric Oncology :

In a retrospective study involving children undergoing treatment for acute lymphoblastic leukemia (ALL), prophylactic administration of this compound was associated with a reduced incidence of febrile episodes and bacteremia. The results indicated that children receiving this compound prophylaxis experienced fewer infections compared to those who did not receive the antibiotic (17% vs. 34%, P = 0.02) . -

Environmental Impact Study :

Research on the environmental persistence of this compound highlighted its low biodegradability in activated sludge systems. The compound was found to remain largely intact in wastewater treatment processes, raising concerns about its potential impact on aquatic ecosystems .

Pharmacokinetics

This compound is characterized by its long half-life, allowing for less frequent dosing compared to other sulfonamides. Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed in body tissues with high protein binding.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly via urine as unchanged drug and metabolites.

Eigenschaften

IUPAC Name |

4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTONYMQFTZPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023613 | |

| Record name | Sulfameter | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

651-06-9 | |

| Record name | Sulfamethoxydiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfameter [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfameter | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfameter | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfameter | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfametoxydiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L179F09D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sulfameter exert its antibacterial effect?

A1: this compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. [] By mimicking the substrate para-aminobenzoic acid (PABA), this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for bacterial DNA synthesis and cellular processes. This ultimately leads to the inhibition of bacterial growth and proliferation. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C11H12N4O3S and a molecular weight of 280.32 g/mol. []

Q3: Is there spectroscopic data available for this compound?

A3: Yes, several studies mention the use of various spectroscopic techniques for this compound characterization. These include Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, , , , , ] These techniques provide information about the functional groups present in the molecule, its electronic transitions, and the arrangement of hydrogen atoms, respectively.

Q4: Does this compound exist in different crystal forms?

A4: Yes, this compound exhibits polymorphism. Research indicates the existence of at least three distinct crystal forms: Form II, Form III, and an imide form. [, , ]

Q5: How does the crystal form of this compound affect its properties?

A5: Different crystal forms of this compound exhibit variations in their physicochemical properties, particularly in their dissolution rates and, consequently, their absorption profiles in vivo. For instance, the more energetic crystal form demonstrates a significantly faster absorption rate compared to the water-stable form. [] This difference in dissolution behavior is attributed to the free energy differences between the two crystal forms. []

Q6: What is known about the solvate formation of this compound?

A6: this compound has a tendency to form solvates with various solvents. Studies have identified solvates with 1,4-dioxane and tetrahydrofuran, both in a 1:1 molar ratio. [, ] These solvates belong to the imide form of this compound and have distinct crystal structures compared to the non-solvated forms. []

Q7: How stable are this compound solvates?

A7: The stability of this compound solvates is influenced by factors like temperature and the nature of the solvent. Research investigating the desolvation kinetics of this compound solvates using thermogravimetric analysis revealed that the activation energy for desolvation increases with the size of the solvent molecule. [] This suggests that solvates with larger solvent molecules tend to be more stable. [, ]

Q8: How is this compound absorbed in the body?

A8: this compound absorption is influenced by the presence of food. Studies have shown that its absorption is significantly enhanced when administered with a high-lipid meal compared to high-protein or high-carbohydrate meals. [] This difference is evident in the area under the serum concentration curve (AUC), peak serum concentration, and cumulative renal excretion. []

Q9: What is the bioavailability of different this compound crystal forms?

A9: Although exhibiting different absorption rates, both Form II and Form III of this compound demonstrate comparable bioavailability when considering the extent of absorption over 72 hours, as indicated by urinary excretion data. []

Q10: Has this compound been investigated for antimalarial activity?

A12: Yes, studies explored this compound's potential as an antimalarial agent, specifically in a prodrug form using oxidized starch or cellulose as carriers. [, , ] Results showed that a this compound derivative, ML11, demonstrated complete curative effects in mice infected with Plasmodium berghei. []

Q11: Is there evidence of resistance development to this compound?

A13: While the provided papers don't directly address this compound resistance, the development of resistance to sulfonamides is a well-documented phenomenon. [, ] Mutations in the bacterial DHPS enzyme, the target of sulfonamides, are a primary mechanism of resistance. [, ] These mutations can reduce the binding affinity of sulfonamides, rendering them ineffective.

Q12: What analytical techniques are commonly used for this compound detection and quantification?

A14: A range of analytical techniques are employed for this compound analysis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV, fluorescence, and tandem mass spectrometry (MS/MS) are frequently used. [, , , , , ] Other methods include chemiluminescent enzyme-linked immunosorbent assay (ELISA) and capillary electrophoresis coupled with mass spectrometry (CE-MS). [, ]

Q13: How is the performance of analytical methods for this compound assessed?

A15: Validation of analytical methods for this compound determination involves assessing key performance parameters such as linearity, accuracy, precision, sensitivity, specificity, recovery, and stability. [, , , ] These parameters are crucial to ensure the reliability and reproducibility of the analytical results.

Q14: Have aptamer-based biosensors been developed for this compound detection?

A16: Yes, research has explored the development of highly sensitive and selective aptamer-based biosensors for this compound detection. [] These biosensors utilize single-stranded DNA (ssDNA) aptamers that can specifically bind to this compound. [] When coupled with a signal transducer like graphene oxide, the binding event can be translated into a measurable signal, allowing for the detection of this compound at very low concentrations. []

Q15: What is the environmental fate of this compound?

A17: While specific details are limited in the provided papers, the presence of this compound residues in environmental matrices like soil and water suggests its persistence and potential for accumulation. [, , , ] Further research is needed to fully understand its degradation pathways and long-term ecological impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.